molecular formula C13H14O3 B6616370 7-tert-butyl-1-benzofuran-3-carboxylic acid CAS No. 1479433-46-9

7-tert-butyl-1-benzofuran-3-carboxylic acid

Cat. No.: B6616370
CAS No.: 1479433-46-9
M. Wt: 218.25 g/mol
InChI Key: GYZSNNDEQKBXPN-UHFFFAOYSA-N
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Description

7-tert-butyl-1-benzofuran-3-carboxylic acid ( 1479433-46-9) is a high-purity chemical building block for research and development, particularly in medicinal chemistry and drug discovery. This compound features a benzofuran core, a privileged structure in medicinal chemistry known for its wide range of biological activities . The molecular formula is C13H14O3 with a molecular weight of 218.25 g/mol . The benzofuran scaffold is of significant research interest due to its presence in various pharmacologically active molecules. Derivatives of benzofuran have been extensively studied for their potential anti-inflammatory, anticancer, antimicrobial, and antifungal properties . As such, this compound serves as a key synthetic intermediate for the design and synthesis of novel compounds aimed at exploring new therapeutic agents. Researchers can utilize the carboxylic acid functional group for further chemical modifications, such as amide coupling or esterification, to create diverse libraries of molecules for biological screening. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-tert-butyl-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-13(2,3)10-6-4-5-8-9(12(14)15)7-16-11(8)10/h4-7H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZSNNDEQKBXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC2=C1OC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Tert Butyl 1 Benzofuran 3 Carboxylic Acid and Its Analogues

Construction of the Benzofuran-3-Carboxylic Acid Core

The formation of the benzofuran-3-carboxylic acid scaffold is a critical step that has been achieved through various innovative strategies. These methods often begin with readily available precursors like salicylaldehydes and aim to build the fused furan (B31954) ring with the desired carboxylate functionality at the C-3 position. acs.org

The synthesis of the benzofuran (B130515) core has been effectively accomplished using both metal-catalyzed and transition-metal-free methods.

Metal-Catalyzed Approaches: Palladium and copper are prominent catalysts in benzofuran synthesis. acs.orgnih.gov Palladium-catalyzed reactions, such as the Sonogashira coupling between iodophenols and terminal alkynes followed by intramolecular cyclization, are widely used. nih.gov Copper catalysts are also employed, often in one-pot procedures involving salicylaldehydes, amines, and alkynes. acs.org For instance, a copper-iodide-catalyzed one-pot reaction using a deep eutectic solvent provides an eco-friendly route to benzofuran derivatives. acs.org The combination of palladium and copper catalysts can also be effective, as seen in Sonogashira coupling reactions where copper iodide acts as a co-catalyst. nih.gov Ruthenium-based catalysts have also been utilized for the synthesis of benzofuran derivatives through C-H alkenylation of m-hydroxybenzoic acids followed by oxygen-induced annulation. nih.gov

Transition-Metal-Free Approaches: In an effort to develop more cost-effective and environmentally friendly protocols, transition-metal-free syntheses have been developed. acs.orgmanchester.ac.uk One such approach involves the reaction of benzothiophenes with phenols, proceeding through an interrupted Pummerer reaction and a researchgate.netresearchgate.net sigmatropic rearrangement to yield C3-arylated benzofurans. manchester.ac.uk Another strategy enables the synthesis of fused benzofuranamines from 2-fluorobenzonitriles and substituted alcohols at room temperature via a Smiles rearrangement. mdpi.com These methods avoid the use of heavy metals, offering a greener alternative for constructing the benzofuran scaffold. mdpi.com

Method Catalyst/Reagent Key Transformation Advantages
Palladium-CatalyzedPd(OAc)₂, (PPh₃)PdCl₂Cross-coupling and cyclizationHigh efficiency, broad substrate scope acs.orgnih.gov
Copper-CatalyzedCuI, CuBrOne-pot multi-component reactionUse of eco-friendly solvents, good yields acs.orgnih.gov
Ruthenium-CatalyzedRuthenium complexC-H alkenylation and annulationFacile aerobic oxidation nih.gov
Transition-Metal-FreeN/A (e.g., base-mediated)Interrupted Pummerer reaction, Smiles rearrangementAvoids heavy metals, mild conditions manchester.ac.ukmdpi.com

Both one-pot and multi-step protocols are effectively used to assemble the benzofuran-3-carboxylic acid core, offering different advantages in terms of efficiency and complexity.

One-Pot Synthesis: One-pot procedures are highly efficient as they combine multiple reaction steps into a single operation without isolating intermediates. This approach saves time, resources, and reduces waste. A notable example is the one-pot, three-step synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives, which involves a Williamson ether synthesis, hydrolysis, and an intramolecular electrophilic cyclization. researchgate.netscielo.br Another efficient one-pot strategy involves reacting salicylaldehydes, amines, and calcium carbide (to generate alkynes in situ) with a copper bromide catalyst to produce amino-substituted benzofurans in high yields. nih.gov These methods provide rapid access to complex benzofuran structures from simple starting materials. scielo.br

Multi-Step Synthesis: Multi-step syntheses allow for greater control and purification of intermediates, which can be crucial for complex targets. A common route involves the reaction of salicylaldehydes with ethyl 2-diazoacetate to form the corresponding ethyl benzofuran-3-carboxylate, which can then be hydrolyzed to the carboxylic acid. acs.org Another established pathway is the Rap–Stoermer reaction, where α-haloketones are treated with substituted salicylaldehydes in the presence of a base like triethylamine (B128534) to yield benzofuran derivatives through a Dieckmann-like aldol (B89426) condensation. nih.gov

The use of ultrasound irradiation has emerged as a green and efficient technique in organic synthesis, including the formation of benzofuran derivatives. acs.org This method often leads to significantly reduced reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. researchgate.net

For example, the synthesis of 2-benzylidenebenzofuran-3(2H)-ones (aurones) has been achieved through the oxidative cyclization of 1-(2'-Hydroxy-phenyl)-3-phenyl-propenones using copper(II) acetate (B1210297) in ethanol (B145695) under ultrasonic irradiation. researchgate.netuniv.kiev.ua This approach provides a faster and higher-yielding alternative to traditional methods. researchgate.net Similarly, a series of benzofuran-oxadiazole molecules have been synthesized using ultrasonic irradiation, demonstrating the versatility of this technique for creating complex heterocyclic systems. nih.govnih.gov The application of ultrasound promotes the efficient formation of the target molecules, often with a simple workup procedure. univ.kiev.ua

Reaction Type Conventional Method (Time) Ultrasound-Assisted Method (Time) Yield Improvement
Oxidative Cyclization of ChalconesSeveral hoursMinutesSignificant increase in yield researchgate.netuniv.kiev.ua
Synthesis of Benzofuran-OxadiazolesN/AShorter reaction timesModerate to good yields (53-79%) nih.gov

Diversity-oriented synthesis (DOS) is a powerful strategy for generating large collections, or libraries, of structurally diverse small molecules for biological screening. semanticscholar.org This approach has been successfully applied to the benzofuran scaffold to create libraries of compounds with varied physicochemical properties. researchgate.netacs.org

The synthesis often starts with readily available building blocks, such as substituted salicylaldehydes, aryl boronic acids or halides, and various amines. nih.govresearchgate.net By systematically varying these components, libraries of 2-arylbenzofuran-3-carboxamides and related structures can be prepared. acs.org This strategy allows for the exploration of chemical space around the benzofuran core, which is valuable for identifying new lead compounds in drug discovery. nih.gov The goal of DOS is not just to create many compounds, but to create skeletally and substitutionally diverse ones that populate biologically relevant chemical space. semanticscholar.org

Regioselective Introduction and Functionalization of the Tert-Butyl Group

The placement of the tert-butyl group at the C-7 position is a key structural feature of the target molecule. Its introduction is typically achieved by starting with a precursor that already contains the tert-butyl group in the desired position, such as 3-tert-butylsalicylaldehyde. The regioselectivity is therefore controlled by the choice of starting material. Subsequent functionalization must then account for the steric influence of this bulky group.

For example, in electrophilic substitution reactions on the benzofuran ring, the bulky tert-butyl group at C-7 can sterically hinder attack at the adjacent C-6 position, potentially directing incoming electrophiles to other available positions on the benzene (B151609) ring. Similarly, transformations involving the carboxylic acid group at C-3 or functional groups at C-2 may be slowed down or require more forcing conditions due to the steric bulk of the nearby C-7 substituent. When designing synthetic routes for complex derivatives, this steric influence must be carefully considered to achieve the desired outcome. nih.gov The presence of bulky groups can also impact the stability and conformation of reaction intermediates, further guiding the reaction pathway.

Non-Directed Catalytic Hydroxylation Approaches for Tert-Butyl Groups

The tert-butyl group is a frequently utilized aliphatic motif in organic chemistry, valued for imparting steric bulk and conformational rigidity to molecules. nih.govchemrxiv.org However, the chemical modification of tert-butyl C-H bonds presents a significant challenge due to their high bond dissociation energy (approximately 100 kcal mol⁻¹) and steric hindrance. nih.govresearchgate.net In the absence of directing groups, traditional radical and organometallic approaches have proven largely ineffective for functionalizing these robust C-H bonds. chemrxiv.org

Recent advancements have overcome these limitations through the use of highly electrophilic manganese catalysts. nih.gov A notable example is the catalyst [Mn(CF3bpeb)(OTf)2], which operates in a strong hydrogen bond donor solvent, nonafluoro-tert-butyl alcohol (NFTBA). researchgate.net This system utilizes hydrogen peroxide to catalytically generate a potent manganese-oxo species capable of effectively oxidizing the strong C-H bonds of a tert-butyl group. nih.govchemrxiv.org

This non-directed approach leverages a combination of steric, electronic, solvent, and torsional effects to achieve site-selective and chemoselective hydroxylation of the tert-butyl group. nih.govresearchgate.net The primary products of this oxidation are the corresponding primary alcohols, obtained in good preparative yields. nih.gov This methodology represents a novel disconnection strategy in synthetic planning, transforming the typically inert tert-butyl group into a handle for further functionalization. chemrxiv.org The late-stage hydroxylation at tert-butyl sites has been successfully demonstrated on several densely functionalized molecules of pharmaceutical interest, highlighting its potential for complex molecular architecture. nih.govchemrxiv.org

The superiority of manganese catalysts in such oxidations has been noted in comparison to iron-based systems. For instance, while an Fe(DMMPDP) catalyst yielded oxidation products in low amounts, its manganese analog resulted in a 99% yield. mdpi.com The choice of solvent is also critical, as the hydrogen bonding ability of the solvent strongly supports the selectivity towards C-H bond hydroxylation. mdpi.com

Table 1: Catalyst Performance in Non-Directed Hydroxylation of Tert-Butyl Groups

CatalystOxidantSolventKey FeatureReference
[Mn(CF3bpeb)(OTf)2]H2O2Nonafluoro-tert-butyl alcohol (NFTBA)Generates a highly electrophilic manganese-oxo species for effective C-H oxidation. nih.govresearchgate.net nih.govresearchgate.net
Mn(pdp) based catalystsH2O2Not SpecifiedSuperior to iron analogs for the oxidation of tert-butylcyclohexane. mdpi.com mdpi.com

Advanced Derivatization Strategies for Benzofuran-3-carboxylic Acids

The carboxylic acid group of benzofuran-3-carboxylic acids is a key functional handle for advanced derivatization, enabling the synthesis of diverse analogues and facilitating analysis. These strategies often involve converting the carboxylic acid into other functional groups like esters, amides, or acyl halides, which can then undergo further reactions.

One common strategy involves esterification or amidation. For instance, 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid has been used as a starting material to synthesize various derivatives. mdpi.com Mono- or dimethylation with dimethyl sulphate yields the corresponding methyl esters. mdpi.com These esters can then be subjected to further modifications, such as halogenation, to produce chloro or bromo derivatives. mdpi.com For example, treatment of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate with chlorine results in substitution on the benzofuran ring and the acetyl group. mdpi.com

For analytical purposes, particularly for high-performance liquid chromatography (HPLC) and electrospray ionization mass spectrometry (ESI-MS), derivatization is employed to enhance detectability and separation. researchgate.netnih.gov Reagents with a benzofurazan (B1196253) structure have been developed specifically for the derivatization of carboxylic acids. researchgate.netnih.gov These reagents react with the carboxylic acid moiety to form derivatives that are more readily analyzed.

Examples of such derivatization reagents include DAABD-AE, MePZBD-AE, and APZBD-NHMe, which have been developed for ESI-MS. nih.gov The derivatization reaction with these reagents is typically efficient, completing within 30 minutes at 60°C. nih.gov The resulting derivatives can be separated on a reversed-phase column and detected with high sensitivity, reaching the femtomole range. nih.gov Another strategy involves a Perkin (coumarin-benzofuran ring contraction) rearrangement, where 3-halocoumarins are converted into benzofuran-2-carboxylic acids. researchgate.net While this applies to the 2-position, the principles of ring manipulation highlight advanced synthetic possibilities. Furthermore, a one-pot transamidation procedure has been shown to be effective for converting benzofuran-2-carboxamides into a variety of other amides, a strategy that could potentially be adapted for derivatives at the 3-position. mdpi.com

Table 2: Derivatization Reagents for Carboxylic Acids

Reagent NameFull Chemical NameApplicationDetection MethodReference
DAABD-AE4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazoleDerivatization of fatty acidsESI-MS nih.gov
MePZBD-AE[4-(4-N-methyl)piperazinosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazoleDerivatization of fatty acidsESI-MS nih.gov
APZBD-NHMe[4-(4-N-aminoethyl)piperazinosulfonyl]-7-methylamino-2,1,3-benzoxadiazoleDerivatization of fatty acidsESI-MS nih.gov

Structure Activity Relationship Sar of Benzofuran 3 Carboxylic Acid Systems Bearing Tert Butyl Substituents

Conformational and Steric Influences on Molecular Interactions.

The three-dimensional arrangement of a molecule is fundamental to its interaction with biological targets. For 7-tert-butyl-1-benzofuran-3-carboxylic acid, the size and conformation of the tert-butyl group significantly influence its pharmacological profile.

The Role of Bulky Substituents in Modulating Molecular Recognition.

The tert-butyl group, a prominent feature of this compound, is a quintessential bulky substituent in medicinal chemistry. Its primary role is to exert steric hindrance, a phenomenon that can profoundly impact a molecule's binding affinity and selectivity for its target. This steric bulk can serve several purposes:

Restricting Conformational Freedom: The voluminous nature of the tert-butyl group limits the number of accessible conformations for the benzofuran (B130515) ring system. This pre-organization into a more rigid structure can reduce the entropic penalty upon binding to a receptor, potentially leading to a stronger interaction.

Creating Specific Binding Pockets: The presence of a large, lipophilic group can be crucial for fitting into and interacting with hydrophobic pockets within a target protein. The tert-butyl group can act as an anchor, positioning the rest of the molecule for optimal engagement with the receptor.

Enhancing Selectivity: By physically blocking access to off-target binding sites, a bulky substituent can improve the selectivity profile of a compound. Receptors with binding sites that cannot accommodate the steric demand of the tert-butyl group will not be engaged, thereby reducing potential side effects.

Electronic and Positional Effects on Biological Function.

Influence of Functional Group Nature (e.g., methoxy (B1213986), halogen) on Activity Profiles.

Structure-activity relationship studies on various benzofuran derivatives have consistently demonstrated that the nature of the substituents significantly alters their biological activity.

Halogens: The introduction of halogen atoms (F, Cl, Br) onto the benzofuran scaffold is a common strategy to enhance biological potency. Halogens can increase lipophilicity, facilitating membrane passage, and can participate in halogen bonding—a specific type of non-covalent interaction with biological targets that can improve binding affinity. nih.gov

Methoxy Groups: A methoxy (-OCH₃) group can influence activity through its electron-donating properties and its ability to act as a hydrogen bond acceptor. The presence and position of methoxy groups can be critical; for example, in some anticancer benzofuran series, the lack of a methoxy substituent was found to be detrimental to activity. nih.gov

The table below illustrates the impact of different substituents on the anticancer activity of a series of benzofuran analogs against the MCF-7 human breast cancer cell line, highlighting how modifications to the core structure influence cytotoxicity.

CompoundSubstituent R1Substituent R2IC₅₀ (µM)
6a-H-H31.4
6b-OCH₃-H14.8
6d-H-Cl22.5
6e-Cl-Cl>100 (inactive)
6f-OCH₃-Cl11.2

Data sourced from a study on benzofuran-quinazolinone hybrids. nih.gov

Positional Dependence of Substituent Effects, with Emphasis on C-7 Substitution.

The position of a substituent on the benzofuran ring is as crucial as its chemical nature. The C-7 position, occupied by the tert-butyl group in the subject compound, is of particular strategic importance. Research has shown that substitution at this position can significantly modulate activity. For example, the introduction of a hydroxyl (-OH) group at C-7 in a benzofuran-based tubulin polymerization inhibitor led to a tenfold increase in antimitotic activity compared to the parent compound. nih.gov This highlights the C-7 position as a key interaction point with the biological target.

CompoundSubstituent at C-4Substituent at C-7Modification at C-3 side chainKOR Binding IC₅₀ (µM)
16a-OCH₃-OCH₂PhPyridinyl4.9
16b-OCH₃-OCH₂PhAnisyl7.7
16c-OCH₃-OCH₂PhNitrophenyl3.9
16d-OCH₃-OCH₂PhCyanophenyl11
17-OCH₃-OCH₂PhPhenyl11

Data sourced from a study on novel 3,4,7-substituted benzofuran derivatives. jst.go.jp

Bioisosteric Design Principles for Enhanced Molecular Properties.

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to optimize lead compounds by replacing a functional group with another that has similar physical and chemical properties, leading to improved potency, selectivity, or pharmacokinetic profiles. For this compound, the C-7 tert-butyl group is a prime candidate for bioisosteric modification.

The tert-butyl group is often associated with high lipophilicity and potential metabolic liabilities. Replacing it with a suitable bioisostere could maintain or improve the desired steric bulk while enhancing other properties like solubility and metabolic stability. Common bioisosteres for the tert-butyl group include:

Cycloalkyl groups: Cyclopropyl (B3062369) and cyclobutyl groups can mimic the steric footprint of the tert-butyl group.

Silyl groups: A trimethylsilyl (B98337) (-Si(CH₃)₃) group can be a non-classical bioisostere, offering similar bulk but with altered electronic properties and metabolic fate.

Fluorinated groups: A trifluoromethyl group (-CF₃) is often used as a bioisostere for a methyl group, but larger fluorinated moieties or a trifluoromethyl-substituted ring could be considered to mimic the properties of the larger tert-butyl group while increasing metabolic stability.

Bicyclo[1.1.1]pentane (BCP): This rigid, cage-like structure is increasingly used as a "non-classical" bioisostere for tert-butyl and phenyl groups. It provides a three-dimensional scaffold that can improve physicochemical properties such as solubility while maintaining the desired vector for substituent placement.

The strategic application of these bioisosteric design principles to the C-7 position of the benzofuran-3-carboxylic acid scaffold could lead to the development of new analogs with superior drug-like properties.

Strategies for Tert-Butyl Bioisosteric Replacement in Drug Design

Bioisosterism, the practice of substituting one group with another that retains similar chemical and physical properties, is a cornerstone of medicinal chemistry. cambridgemedchemconsulting.com The goal is to modulate the compound's biological activity, improve its pharmacokinetic profile, or mitigate toxicity. cambridgemedchemconsulting.com The tert-butyl group, while often favored for its steric bulk, can be a site of metabolic attack, leading to rapid clearance. nih.govhyphadiscovery.com Consequently, its replacement with metabolically more robust bioisosteres is a common strategy in drug design. nih.gov

A variety of groups have been investigated as bioisosteres for the tert-butyl moiety, each offering a unique combination of steric, electronic, and physicochemical properties. enamine.netenamine.net These replacements aim to mimic the spatial occupancy of the tert-butyl group while introducing features that can enhance metabolic stability or other desirable characteristics.

Table 1: Common Bioisosteres for the Tert-Butyl Group

Bioisostere Key Features Potential Advantages
Cyclopropyl Rigid, strained ring system Can mimic the steric bulk of a tert-butyl group while being less lipophilic. enamine.netenamine.net
Cyclobutyl Larger, more flexible ring than cyclopropyl Offers a different spatial arrangement that may optimize receptor interactions. enamine.netenamine.net
Isopropyl Smaller alkyl group Reduces lipophilicity and may be less susceptible to certain metabolic pathways. enamine.netenamine.netresearchgate.net
Trifluoromethylcyclopropyl Electron-withdrawing CF3 group on a cyclopropyl ring Significantly enhances metabolic stability by removing sp3 C-H bonds susceptible to oxidation. nih.govnih.govsemanticscholar.orgnih.govnovartis.com
Trifluoromethyl Oxetane Heterocyclic system with a trifluoromethyl group Decreases lipophilicity and can improve metabolic stability. cambridgemedchemconsulting.com

The selection of an appropriate bioisostere is highly context-dependent, relying on the specific binding pocket interactions and the metabolic pathways affecting the parent molecule. For a compound like this compound, replacing the tert-butyl group with these alternatives could lead to analogs with improved pharmacokinetic profiles.

Rational Design Considerations for Improving Metabolic Stability through Analog Modification

The metabolic instability of compounds containing a tert-butyl group often stems from the oxidation of one of the methyl groups, a reaction frequently mediated by cytochrome P450 (CYP) enzymes. nih.govhyphadiscovery.com This process can lead to the formation of hydroxylated metabolites that may be further oxidized to carboxylic acids, potentially altering the compound's activity and clearance rate. hyphadiscovery.com Rational drug design aims to preemptively address these metabolic liabilities by modifying the chemical structure.

One effective strategy is to replace the susceptible C-H bonds with more stable C-F bonds. nih.govnovartis.com The introduction of fluorine can block sites of metabolism due to the high strength of the C-F bond. cambridgemedchemconsulting.com For instance, replacing a methyl group with a trifluoromethyl group can significantly enhance metabolic stability. nih.gov

A more advanced approach involves not only fluorination but also altering the hybridization of the remaining C-H bonds to increase their s-character, making them less prone to hydrogen abstraction. nih.govnovartis.com The development of the trifluoromethylcyclopropyl group as a metabolically stable tert-butyl replacement exemplifies this principle. nih.govnih.govsemanticscholar.orgnih.govnovartis.com This group effectively removes all the fully sp3 hybridized C-H bonds found in a tert-butyl group, leading to a consistent increase in metabolic stability both in vitro and in vivo. nih.govnovartis.com

When considering modifications to the this compound scaffold, it is crucial to recognize that blocking metabolism at one site can sometimes shift it to another "soft spot" in the molecule. hyphadiscovery.com Therefore, a holistic approach to metabolic stabilization is necessary, which may involve modifications at other positions on the benzofuran ring system.

Table 2: Strategies to Enhance Metabolic Stability of Tert-Butyl Containing Compounds

Modification Strategy Rationale Example Application
Bioisosteric Replacement Introduce groups less prone to metabolic oxidation. Replace tert-butyl with a trifluoromethylcyclopropyl group. nih.govnih.govsemanticscholar.orgnih.govnovartis.com
Fluorination Replace metabolically labile C-H bonds with stronger C-F bonds. Substitute a methyl group of the tert-butyl moiety with a trifluoromethyl group. nih.gov
Deuteration Replace C-H bonds with stronger C-D bonds to slow metabolism through the kinetic isotope effect. cambridgemedchemconsulting.com Replace hydrogens on the tert-butyl group with deuterium.
Introduction of Steric Hindrance Shield the metabolically susceptible site from enzymatic attack. Introduce bulky groups adjacent to the tert-butyl group.

| Alteration of Physicochemical Properties | Modify properties like lipophilicity to influence distribution and access to metabolic enzymes. | Replace the tert-butyl group with a less lipophilic bioisostere like a trifluoromethyl oxetane. cambridgemedchemconsulting.com |

In the context of designing more stable analogs of this compound, a systematic evaluation of these strategies would be essential. This would involve synthesizing analogs with various bioisosteric replacements for the tert-butyl group and assessing their metabolic stability in relevant in vitro systems, such as liver microsomes. nih.gov

Computational and Spectroscopic Characterization of 7 Tert Butyl 1 Benzofuran 3 Carboxylic Acid and Its Analogs

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural confirmation of synthesized compounds. The following sections detail the expected spectroscopic signatures of 7-tert-butyl-1-benzofuran-3-carboxylic acid based on the analysis of its analogs.

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the comprehensive assignment of a molecule's structure.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the protons are expected to appear in distinct chemical shift regions. The carboxylic acid proton is anticipated to be the most deshielded, appearing as a broad singlet in the downfield region of 10-12 ppm. libretexts.org The protons on the benzofuran (B130515) ring system will exhibit characteristic shifts. For instance, in related benzofuran derivatives, aromatic protons typically resonate between 7.0 and 8.0 ppm. mdpi.comnih.gov The tert-butyl group will give rise to a sharp singlet at approximately 1.4 ppm, integrating to nine protons. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Carboxylic Acid (-COOH) 10.0 - 12.0 Broad Singlet
Benzofuran Aromatic (Ar-H) 7.0 - 8.0 Multiplet

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will complement the ¹H NMR data. The carbonyl carbon of the carboxylic acid is expected to be significantly deshielded, with a chemical shift in the range of 160-180 ppm. libretexts.org The carbons of the benzofuran ring will appear in the aromatic region (approximately 110-160 ppm), with the carbon bearing the tert-butyl group and the oxygen-bound carbons having distinct shifts. The quaternary carbon of the tert-butyl group is expected around 35 ppm, and the methyl carbons of the tert-butyl group will resonate at approximately 30 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Carboxylic Acid (C=O) 160 - 180
Benzofuran Aromatic (Ar-C) 110 - 160
tert-butyl (quaternary C) ~35

IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid, typically centered around 3000 cm⁻¹. The C=O stretching vibration of the carboxylic acid will present as a strong, sharp peak between 1700 and 1725 cm⁻¹. The C-H stretching of the aromatic ring and the tert-butyl group will appear in the 2800-3000 cm⁻¹ region. uomustansiriyah.edu.iq Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ range. chemicalbook.com

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations in benzofuran derivatives are typically strong in the Raman spectrum. researchgate.net The C=O stretch of the carboxylic acid will also be visible, though generally weaker than in the IR spectrum. The symmetric vibrations of the tert-butyl group are also expected to be Raman active.

Table 3: Key Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
O-H Stretch (Carboxylic Acid) ~3000 (very broad) Weak
C-H Stretch (Aromatic/Aliphatic) 2800 - 3000 2800 - 3000
C=O Stretch (Carboxylic Acid) 1700 - 1725 (strong) 1700 - 1725

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₄O₃), the expected exact mass is 218.0943 g/mol . The mass spectrum will show a prominent molecular ion peak (M⁺). A characteristic fragmentation pattern for compounds containing a tert-butyl group is the loss of a methyl group (CH₃•) to form a stable [M-15]⁺ ion, or the loss of isobutylene (B52900) (C₄H₈) to form an [M-56]⁺ ion. doaj.orgresearchgate.net

While no specific X-ray crystal structure for this compound has been reported, analysis of related benzofuran derivatives suggests that the benzofuran ring system is essentially planar. asianpubs.org Carboxylic acid derivatives of benzofuran often form dimers in the solid state, stabilized by intermolecular hydrogen bonds between the carboxylic acid groups. researchgate.net The tert-butyl group will influence the crystal packing, likely leading to a less dense structure compared to un-substituted analogs.

Computational Chemistry for In-depth Molecular Understanding

Computational chemistry provides a theoretical framework to understand the electronic structure, reactivity, and spectroscopic properties of molecules.

DFT calculations are a powerful tool for investigating the electronic properties of molecules. For benzofuran derivatives, DFT calculations have been successfully used to predict optimized geometries, vibrational frequencies, and electronic properties. researchgate.netnih.govresearchgate.net

Electronic Structure

DFT calculations would likely show that the highest occupied molecular orbital (HOMO) is localized on the electron-rich benzofuran ring system, while the lowest unoccupied molecular orbital (LUMO) is distributed over the carboxylic acid group and the aromatic ring. rsc.org The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and electronic transition energies. rsc.org

Reactivity Prediction

The distribution of electron density, as calculated by DFT, can predict sites of electrophilic and nucleophilic attack. The carboxylic acid proton would be the most acidic site, and the carbonyl carbon would be susceptible to nucleophilic attack. The aromatic ring's reactivity towards electrophilic substitution would be influenced by the directing effects of the tert-butyl and carboxylic acid groups. aip.org

Table 4: Predicted Computational Parameters for this compound from DFT (B3LYP/6-311++G(d,p))

Parameter Predicted Value/Description
Optimized Geometry Benzofuran ring is largely planar.
HOMO-LUMO Gap Influences chemical reactivity and UV-Vis absorption.

Frontier Molecular Orbital (FMO) Analysis for Understanding Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a critical tool in computational chemistry for predicting the reactivity and kinetic stability of molecules. researchgate.net This analysis primarily involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is indicative of the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant descriptor of molecular stability and reactivity. researchgate.netjetir.org

For benzofuran carboxylic acid derivatives, Density Functional Theory (DFT) calculations are commonly employed to determine these orbital energies. jetir.orgresearchgate.netnih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates a molecule is more polarizable and prone to chemical reactions. researchgate.netjetir.org

Computational studies on various benzofuran derivatives provide insight into the typical energy values associated with this class of compounds.

Table 1: FMO Parameters for Benzofuran Analogs Calculated via DFT

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Reference
1-Benzofuran-2-carboxylic acid -6.367 -1.632 4.735 researchgate.net
7-Methoxy-benzofuran-2-carboxylic acid - - 4.189 jetir.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.netjetir.org The MEP map illustrates regions of varying electron potential on the molecular surface, typically color-coded for intuitive analysis. Red areas signify regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue areas indicate electron-deficient regions with positive electrostatic potential, representing likely sites for nucleophilic attack. Green and yellow areas denote regions of intermediate or near-zero potential. researchgate.net

For benzofuran-3-carboxylic acid and its analogs, MEP analysis reveals distinct potential zones. researchgate.netresearchgate.net The most negative potential (red) is consistently localized around the oxygen atoms of the carboxylic acid group, highlighting their role as primary sites for hydrogen bonding and electrophilic interactions. researchgate.net The hydrogen atom of the carboxylic acid's hydroxyl group typically appears as a region of high positive potential (blue), confirming its acidic nature.

The aromatic benzofuran ring system generally displays a gradient of potential. The fused benzene (B151609) ring can exhibit variations in electron density depending on the substituents present. For this compound, the electron-donating tert-butyl group would be expected to increase the electron density on the benzene portion of the ring system, making it more susceptible to electrophilic substitution compared to the unsubstituted analog. The MEP map is thus an invaluable tool for understanding the intermolecular interactions that govern molecular recognition and binding to biological targets. researchgate.net

Molecular Docking Simulations and Ligand-Target Interaction Prediction

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. researchgate.netresearchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. Benzofuran derivatives, including the this compound scaffold, have been extensively studied using molecular docking against a wide array of biological targets, demonstrating their therapeutic potential across different disease areas. mdpi.comnih.gov

These studies have explored benzofuran analogs as potential inhibitors for targets involved in cancer, such as PI3K, VEGFR-2, mTOR, and Pim-1 kinase. researchgate.netnih.govresearchgate.netrcsb.org In the field of infectious diseases, they have been docked against bacterial enzymes like Staphylococcus aureus Sortase A and dihydrofolate reductase, as well as enzymes crucial for Mycobacterium tuberculosis, such as polyketide synthase 13. nih.govtdl.orgnih.gov

A primary outcome of molecular docking is the detailed prediction of a ligand's binding mode within the active site of its target. acs.org This includes identifying the key amino acid residues that form crucial interactions, such as hydrogen bonds, hydrophobic interactions, salt bridges, and π-stacking. rcsb.org

For example, docking studies of 2-phenyl-benzofuran-3-carboxamide derivatives against Staphylococcus aureus Sortase A revealed a binding pattern similar to the natural substrate. nih.gov The inhibitor formed key hydrogen bond interactions with the functional site residues Cys184 and Arg197, and its structure adopted an L-shape pattern within the binding pocket. nih.gov In another study, potent benzofuran-2-carboxylic acid inhibitors of Pim-1 kinase were shown to form important salt-bridge and hydrogen bond interactions via the compound's carboxylic acid and amino groups. rcsb.org For this compound, the carboxylic acid group would be predicted to act as a key hydrogen bond donor and acceptor, while the bulky, hydrophobic tert-butyl group could engage in van der Waals interactions within a corresponding hydrophobic pocket of a target protein.

Table 2: Examples of Benzofuran Analogs and Their Docking Targets

Benzofuran Analog Class Target Enzyme / Receptor Key Interacting Residues (Example) Reference
Benzofuran-1,3,4-oxadiazoles M. tuberculosis Polyketide Synthase 13 (Pks13) TYR1663, HIS1664 nih.gov
2-Phenyl-benzofuran-3-carboxamides S. aureus Sortase A (SrtA) Cys184, Trp194, Arg197 nih.gov
Benzofuran-2-carboxylic acids Pim-1 Kinase Not specified rcsb.org

Molecular docking simulations are a cornerstone of rational inhibitor design. nih.gov By understanding how a lead compound like a benzofuran derivative binds to its target, medicinal chemists can design modifications to improve potency, selectivity, and pharmacokinetic properties. nih.govrcsb.org If a docking simulation reveals an unoccupied hydrophobic pocket near the ligand, a bulky hydrophobic group like a tert-butyl could be added to the scaffold to fill that pocket, potentially increasing binding affinity.

This approach has been successfully applied to the benzofuran class of compounds. For instance, structure-based design has led to the discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 kinase inhibitors for cancer therapy. rcsb.org Similarly, computational screening and docking have identified benzofuran-based compounds as dual inhibitors of PI3K and VEGFR-2. nih.gov This ability to computationally screen and refine molecules before synthesis accelerates the drug discovery process, making it more efficient and cost-effective. mdpi.com

Conformational Preference and Dynamics Modeling

Understanding the conformational preferences of a molecule is essential, as its three-dimensional shape dictates its ability to bind to a target receptor. The benzofuran ring system itself is largely planar. mdpi.com For this compound, the main source of conformational flexibility arises from the rotation around the single bond connecting the C3 atom of the furan (B31954) ring to the carboxylic acid group. The orientation of the carboxylic acid relative to the planar ring system can influence its ability to form key interactions within a binding site.

While dedicated conformational analysis studies on this compound are not widely available, the principles can be inferred from related structures. Computational methods can predict the most stable conformations (lowest energy rotamers) in different environments (gas phase, solvent).

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-<i>tert</i>-butyl-1-benzofuran-3-carboxylic acid?

  • Answer : A common approach involves hydrolysis of ester derivatives under basic conditions. For example, ethyl 2-(benzofuran-2-yl)acetate derivatives can be refluxed with potassium hydroxide in a methanol/water mixture, followed by acidification and purification via column chromatography (e.g., ethyl acetate as eluent) . Safety protocols, including protective gear (gloves, goggles) and proper waste disposal, must be followed due to the compound’s potential irritancy .

Q. How can the purity and structural integrity of this compound be validated?

  • Answer : Use a combination of techniques:

  • Melting Point Analysis : Compare observed values (e.g., 192–196°C for related benzofuran carboxylic acids) with literature data .
  • Chromatography : TLC or HPLC to assess purity.
  • Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR to confirm substituent positions (e.g., tert-butyl group at C7, carboxyl at C3) and FT-IR for functional groups (e.g., C=O stretch at ~1700 cm<sup>−1</sup>) .

Q. What safety precautions are essential when handling this compound?

  • Answer : Follow OSHA/GHS guidelines:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Emergency Measures : In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can conflicting crystallographic data for benzofuran derivatives be resolved?

  • Answer : Discrepancies in bond angles or planarity (e.g., benzofuran core deviations >0.005 Å) may arise from substituent steric effects or hydrogen bonding. Perform:

  • Comparative X-ray Diffraction : Analyze multiple crystals under identical conditions.
  • Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to predict optimized geometries and compare with experimental data .

Q. What strategies optimize the yield of 7-<i>tert</i>-butyl-1-benzofuran-3-carboxylic acid in large-scale synthesis?

  • Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to enhance cyclization efficiency during benzofuran ring formation.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Stepwise Monitoring : Use in-situ FT-IR or GC-MS to track reaction progress and minimize side products .

Q. How can the compound’s pharmacological potential be evaluated preclinically?

  • Answer :

  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC against <i>S. aureus</i>, <i>E. coli</i>) or antitumor activity using MTT assays (e.g., IC50 against HeLa cells) .
  • Structure-Activity Relationship (SAR) : Modify the tert-butyl or carboxyl groups and compare bioactivity trends .

Q. How should researchers address the lack of ecological toxicity data for this compound?

  • Answer : Conduct tiered assessments:

  • Acute Toxicity : Use <i>Daphnia magna</i> or zebrafish embryos (OECD 202/236 guidelines).
  • Biodegradation : Perform OECD 301B tests to evaluate mineralization in aqueous systems .

Data Contradiction Analysis

Q. Why might melting points vary across studies for structurally similar benzofuran carboxylic acids?

  • Answer : Variations (e.g., 164–169°C vs. 225–226°C for biphenylcarboxylic acids) could stem from:

  • Polymorphism : Different crystalline forms due to recrystallization solvents.
  • Impurities : Residual solvents or unreacted intermediates lowering observed mp.
  • Methodology : Heating rate discrepancies in DSC vs. capillary methods .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

TechniqueExpected SignalReference
<sup>1</sup>H NMRδ 1.35 ppm (s, 9H, tert-butyl)
<sup>13</sup>C NMRδ 172.5 ppm (C=O)
FT-IR1680–1700 cm<sup>−1</sup> (carboxylic acid C=O)

Table 2 : Toxicity Assessment Framework

TestOrganismEndpointGuideline
Acute<i>Daphnia magna</i>48-h EC50OECD 202
ChronicZebrafishDevelopmental defectsOECD 236

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